2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
Description
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with an azetidine ring substituted by a 2-methylimidazole moiety via a methylene linker. Its molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 284.32 g/mol . The compound combines structural motifs of azetidine (a four-membered nitrogen-containing ring) and benzoxazole (a bicyclic aromatic system with oxygen and nitrogen atoms), which are both pharmacologically relevant scaffolds.
Its structural complexity suggests applications in drug discovery, particularly as kinase inhibitors or G protein-coupled receptor (GPCR) modulators.
Properties
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-16-6-7-18(11)8-12-9-19(10-12)15-17-13-4-2-3-5-14(13)20-15/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDRAIPWIJKMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to have a broad range of biological activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities. For instance, some imidazole derivatives have been found to regulate the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an imidazole ring, an azetidine ring, and a benzoxazole moiety, which together contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 253.30 g/mol. The presence of multiple heterocyclic rings enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that are crucial for microbial growth and cellular signaling pathways.
Antimicrobial Properties
Studies have shown that derivatives of benzoxazole compounds often demonstrate notable antimicrobial activities. For instance, this compound has been reported to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal activity |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules through mechanisms such as:
- Hydrogen Bonding : Facilitates binding to target enzymes.
- π-π Stacking : Enhances interaction with nucleic acids or proteins.
These interactions can lead to significant biological effects, including the inhibition of enzymatic activities and alteration of cellular processes.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For example:
- Study on Antimicrobial Activity : A series of benzoxazole derivatives were synthesized and tested against common pathogens. Results indicated that the presence of the imidazole moiety significantly enhanced antimicrobial efficacy compared to non-imidazole analogs .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can lead to improved potency against resistant strains .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Benzoxazole vs. Benzimidazole/Thiazole: The oxygen atom in benzoxazole (vs. NH in benzimidazole or sulfur in benzothiazole) reduces hydrogen-bond donor capacity but improves metabolic stability .
- Azetidine vs.
Key Observations :
- Synthetic Complexity : Azetidine-containing compounds often require specialized catalysts (e.g., Pd for cross-coupling) or high-pressure conditions, unlike benzimidazole derivatives synthesized via straightforward condensation .
Research Findings and Implications
- Structural Insights : The azetidine ring’s rigidity and imidazole’s metal-binding capacity position this compound as a candidate for enzyme inhibition studies, particularly against metalloproteases or kinases .
- Comparative Advantages : Unlike bulkier benzimidazole derivatives (e.g., ), the target compound’s compact structure may enhance blood-brain barrier permeability, relevant for CNS-targeted therapies.
- Limitations : Lack of solubility data or in vitro activity profiles in the evidence limits direct pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
